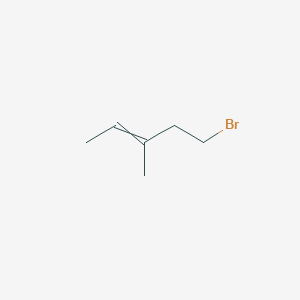
5-Bromo-3-methylpent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methylpent-2-ene is an organic compound with the molecular formula C6H11Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain with a double bond. This compound is used in various chemical reactions and has applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-3-methylpent-2-ene can be synthesized through several methods. One common method involves the bromination of 3-methylpent-2-ene using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, and the bromine adds across the double bond to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Substitution: Formation of alcohols or amines.
Addition: Formation of dibromo compounds or bromoalkanes.
Elimination: Formation of alkenes.
Scientific Research Applications
5-Bromo-3-methylpent-2-ene is used in various scientific research applications, including:
Synthetic Organic Chemistry: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: In the development of pharmaceutical intermediates and active compounds.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a probe or reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylpent-2-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-2-pentene
- 1-Bromo-4-methyl-3-pentene
- 2-Methyl-5-bromo-2-pentene
Uniqueness
5-Bromo-3-methylpent-2-ene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its bromine atom and double bond make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.
Properties
CAS No. |
57253-31-3 |
|---|---|
Molecular Formula |
C6H11Br |
Molecular Weight |
163.06 g/mol |
IUPAC Name |
5-bromo-3-methylpent-2-ene |
InChI |
InChI=1S/C6H11Br/c1-3-6(2)4-5-7/h3H,4-5H2,1-2H3 |
InChI Key |
LGJUEKHDHVVRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















